4-((3-Methoxypropoxy)methyl)piperidine hydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((3-Methoxypropoxy)methyl)piperidine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with piperidine and 3-methoxypropyl chloride as the primary starting materials.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at a temperature range of 0°C to room temperature.
Formation of Intermediate: The piperidine reacts with 3-methoxypropyl chloride to form an intermediate compound.
Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed for continuous flow or batch processing. The reaction conditions are optimized to ensure high yield and purity of the final product. Purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 4-((3-Methoxypropoxy)methyl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different substituents at various positions on the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
4-((3-Methoxypropoxy)methyl)piperidine hydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be employed in biological studies to investigate the interactions of piperidine derivatives with biological targets.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It is used in the chemical industry for the synthesis of various intermediates and final products.
Mechanism of Action
The mechanism by which 4-((3-Methoxypropoxy)methyl)piperidine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism depends on the context in which the compound is used. For example, in medicinal applications, the compound may interact with enzymes or receptors to produce a therapeutic effect.
Comparison with Similar Compounds
4-((3-Methoxypropoxy)methyl)piperidine hydrochloride can be compared with other similar compounds, such as:
Piperidine derivatives: Other piperidine derivatives with different substituents and functional groups.
Alkylated piperidines: Compounds with alkyl groups attached to the piperidine ring.
Heterocyclic compounds: Other heterocyclic compounds with similar structures and properties.
Uniqueness: The uniqueness of this compound lies in its specific substituents and the presence of the methoxypropoxy group, which can influence its reactivity and biological activity compared to other piperidine derivatives.
Properties
IUPAC Name |
4-(3-methoxypropoxymethyl)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2.ClH/c1-12-7-2-8-13-9-10-3-5-11-6-4-10;/h10-11H,2-9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQQIHJJVCZEOMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCOCC1CCNCC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70718620 | |
Record name | 4-[(3-Methoxypropoxy)methyl]piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70718620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220033-23-7 | |
Record name | 4-[(3-Methoxypropoxy)methyl]piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70718620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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